5-bromo-2-(2,2,2-trifluoroethoxy)benzoic Acid
Overview
Description
5-Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid is an organic compound with the molecular formula C9H6BrF3O3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and trifluoroethoxy groups
Scientific Research Applications
5-Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Like other benzoic acid derivatives, it may interact with various enzymes or receptors in the body, altering their function and leading to downstream effects .
Pharmacokinetics
Its molecular weight (299041) and LogP (354) suggest that it may have reasonable bioavailability . Its boiling point is 325.6°C at 760 mmHg, suggesting it is stable under physiological conditions .
Result of Action
The molecular and cellular effects of 5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid’s action are currently unknown. As research progresses, we can expect to learn more about how this compound affects cellular processes .
Biochemical Analysis
Biochemical Properties
5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating specific enzymatic reactions. The nature of these interactions can vary, but they often involve binding to the active sites of enzymes, altering their activity and, consequently, the biochemical pathways they regulate .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways by binding to receptors or other signaling molecules, leading to changes in gene expression and metabolic activity. These effects can result in altered cellular functions, such as changes in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it may bind to specific proteins or enzymes, altering their conformation and activity. This can lead to the inhibition or activation of enzymatic reactions, ultimately affecting cellular processes and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have also been observed, with potential implications for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating specific biochemical pathways. At higher doses, toxic or adverse effects may be observed. These threshold effects are crucial for determining the safe and effective use of the compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may inhibit or activate enzymes involved in the metabolism of specific substrates, leading to changes in the levels of metabolites and overall metabolic activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. It may interact with transporters or binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s effectiveness and potential side effects, as well as its overall distribution within the organism .
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid typically involves the reaction of 5-bromo-2-chlorobenzoic acid with 2,2,2-trifluoroethanol. The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide. The reaction mixture is heated to facilitate the substitution of the chlorine atom with the trifluoroethoxy group, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance the solubility of the reactants and facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or aldehydes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzoic acids with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include carboxylate derivatives and other oxidized forms of the benzoic acid moiety.
Reduction Reactions: Products include alcohols, aldehydes, and other reduced forms of the benzoic acid moiety.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid: Similar structure but with two trifluoroethoxy groups instead of one.
5-Bromo-2,3-difluorobenzoic acid: Similar structure but with difluoro groups instead of trifluoroethoxy.
5-Bromo-2-(trifluoromethoxy)benzoic acid: Similar structure but with a trifluoromethoxy group instead of trifluoroethoxy.
Uniqueness
5-Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid is unique due to the presence of both bromine and trifluoroethoxy groups, which confer distinct chemical and physical properties. The trifluoroethoxy group enhances the compound’s stability and lipophilicity, while the bromine atom provides a site for further functionalization through substitution reactions .
Properties
IUPAC Name |
5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O3/c10-5-1-2-7(6(3-5)8(14)15)16-4-9(11,12)13/h1-3H,4H2,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCGQOBRDPREGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)O)OCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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